Enzymatic Deprotection Selectivity: Formyl vs. Acetyl
A systematic screening of 15 commercially available hydrolases for the removal of N-acetyl and N-formyl protecting groups from alanine identified a distinct set of active enzymes for each. While several lipases and acylases were active on N-acetylalanine, only three enzymes—porcine liver esterase and two acylases—were found to be active in the hydrolysis of N-formylalanine [1]. This demonstrates a clear substrate specificity that differentiates formyl protection from acetyl protection in enzymatic deprotection strategies.
| Evidence Dimension | Number of active hydrolases identified out of 15 tested |
|---|---|
| Target Compound Data | 3 enzymes active on N-formylalanine (porcine liver esterase, two acylases) |
| Comparator Or Baseline | Multiple lipases and acylases active on N-acetylalanine (exact number not specified, but notably more than for N-formyl) |
| Quantified Difference | N-formylalanine is susceptible to a significantly narrower range of hydrolases compared to N-acetylalanine |
| Conditions | In vitro screening of 15 commercial lipases, acylases, proteases, and esterases for hydrolytic activity against N-protected alanine substrates. |
Why This Matters
Researchers selecting a protecting group for a multi-step synthesis where an enzymatic deprotection step is planned must avoid unwanted cleavage; the resistance of the N-formyl group to most common hydrolases makes For-Ala-OMe a more robust choice than Ac-Ala-OMe in these scenarios.
- [1] Simons, C., van Leeuwen, J. G. E., Stemmer, R., Arends, I. W. C. E., Maschmeyer, T., Sheldon, R. A., & Hanefeld, U. (2008). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Journal of Molecular Catalysis B: Enzymatic, 54(3-4), 67-75. View Source
